molecular formula C13H16FNO2 B12942934 (R)-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid

(R)-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid

Cat. No.: B12942934
M. Wt: 237.27 g/mol
InChI Key: AOTGQFUTBSDDTL-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a fluorine atom and a pyrrolidine ring in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-ethyl-2-fluorobenzoic acid and pyrrolidine.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions are usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the fluorine atom or the benzoic acid moiety, potentially forming hydrofluorides or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, hydrofluorides.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Catalysis: Potentially acts as a ligand in catalytic reactions due to its chiral nature.

Biology

    Pharmacology: Investigated for its potential as a drug candidate, particularly in targeting specific receptors or enzymes.

    Biochemical Studies: Used in studying enzyme-substrate interactions and metabolic pathways.

Medicine

    Drug Development: Explored for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ®-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance binding affinity and selectivity, while the pyrrolidine ring can influence the compound’s pharmacokinetics and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid: The enantiomer of the compound, which may exhibit different biological activities and properties.

    5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid: The racemic mixture containing both ® and (S) enantiomers.

    5-Ethyl-2-fluoro-4-(piperidin-2-yl)benzoic acid: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

®-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. The presence of the fluorine atom also imparts unique chemical properties, such as increased metabolic stability and altered electronic effects.

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

5-ethyl-2-fluoro-4-[(2R)-pyrrolidin-2-yl]benzoic acid

InChI

InChI=1S/C13H16FNO2/c1-2-8-6-10(13(16)17)11(14)7-9(8)12-4-3-5-15-12/h6-7,12,15H,2-5H2,1H3,(H,16,17)/t12-/m1/s1

InChI Key

AOTGQFUTBSDDTL-GFCCVEGCSA-N

Isomeric SMILES

CCC1=CC(=C(C=C1[C@H]2CCCN2)F)C(=O)O

Canonical SMILES

CCC1=CC(=C(C=C1C2CCCN2)F)C(=O)O

Origin of Product

United States

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